molecular formula C24H16O6 B1598631 Fluorescein O-methacrylate CAS No. 480439-15-4

Fluorescein O-methacrylate

Cat. No.: B1598631
CAS No.: 480439-15-4
M. Wt: 400.4 g/mol
InChI Key: YMHPNLUYVDEYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Fluorescein O-methacrylate (FOM) is a fluorescent monomer dye . It is primarily used in scientific research for various applications, including fluorescence microscopy, flow cytometry, and bioimaging . It is a derivative of fluorescein, which is a synthetic organic compound that exhibits bright green fluorescence under UV light .

Mode of Action

FOM is characterized by an excitation spectra at 490 nm and an emission spectra at 520 nm . It has fluorescein that acts as an indicator with the least negative charges . The fluorescein in FOM is used extensively as a diagnostic tool in the field of ophthalmology . Fluorescein sodium, a related compound, is used in diagnostic fluorescein angiography or angioscopy of the fundus and of the iris vasculature .

Biochemical Pathways

FOM can be used as a marker that can be incorporated into nanoparticle complexes for biological applications . It forms environmentally responsive materials that can be used as probes for cellular imaging . In a study, fluorescein methacrylate (FMA) was used as a fluorescence functional monomer in the synthesis of caffeine-imprinted fluorescence polymers (Caf-FMIP) for the selective recognition of caffeine .

Pharmacokinetics

It is known that fom is a ph-sensitive dye . Its properties include biocompatibility, non-toxicity, and good dispersion in aqueous solution , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The fluorescence sensitivity of bovine serum albumin detection by FOM indicates that the limit of detection and sensitivity were improved compared to conventional fluorescence dye-labelled proteins . This suggests that FOM can enhance the sensitivity of existing analytical methodologies in a facile and cost-effective manner .

Action Environment

The action of FOM is influenced by the pH of its environment . It is a pH-sensitive dye, and its fluorescence properties can change depending on the pH . This makes FOM a useful tool in environments where pH changes are significant, such as in biological systems or in certain chemical reactions .

Preparation Methods

Fluorescein O-methacrylate can be synthesized through a one-pot radical polymerization process. This method involves the use of hydrophobic this compound, hydrophilic N-acryloxysuccinimide, and methacrylic acid monomers . The reaction conditions typically include the use of a radical initiator and a controlled environment to ensure the formation of well-defined polymeric nanoparticles . Industrial production methods may involve similar polymerization techniques, optimized for large-scale synthesis.

Chemical Reactions Analysis

Fluorescein O-methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions but often include polymeric materials with tailored properties .

Properties

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHPNLUYVDEYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392298
Record name Fluorescein O-methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-15-4
Record name Fluorescein O-methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein O-methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein O-methacrylate
Reactant of Route 2
Reactant of Route 2
Fluorescein O-methacrylate
Reactant of Route 3
Reactant of Route 3
Fluorescein O-methacrylate
Reactant of Route 4
Reactant of Route 4
Fluorescein O-methacrylate
Reactant of Route 5
Fluorescein O-methacrylate
Reactant of Route 6
Reactant of Route 6
Fluorescein O-methacrylate
Customer
Q & A

ANone: Fluorescein O-methacrylate exhibits pH-dependent fluorescence. [, ] This property makes it suitable for pH sensing applications. For instance, FMA incorporated into a hydrogel matrix composed of 2-hydroxyethyl methacrylate, 1,6-hexanediol diacrylate, and polyethylene glycol diacrylate demonstrated pH sensing capabilities in near-neutral solutions. []

ANone: FMA's fluorescence allows for direct visualization and tracking in biological systems. [, , , ] This property proves useful for applications like cellular imaging, where its incorporation into magnetic nanodiamonds enabled the visualization of cellular uptake in HeLa cells. []

ANone: FMA readily participates in polymerization reactions, enabling its incorporation into various polymer architectures. [, , , , ] For example, it can be copolymerized with monomers like N-isopropylacrylamide and N-acryloxysuccinimide via Reversible Addition-Fragmentation chain transfer (RAFT) polymerization to create well-defined multifunctional polymers. []

ANone: Research suggests that incorporating FMA into drug delivery systems with targeting ligands shows promise. [, ] Specifically, star polymers containing FMA and GRGDS peptides, targeting integrin receptors overexpressed in certain cells, showed enhanced cellular uptake in MC3T3-E1.4 cells, indicating potential for targeted delivery. []

ANone: FMA's fluorescent properties make it a valuable component in constructing multifunctional nanoparticles for imaging and therapeutic applications. [, , , , , ] For instance, incorporating FMA into poly(2-methacryloyloxyethyl phosphorylcholine) coated iron oxide nanoparticles allowed for both fluorescent labeling and potential in hyperthermia treatment. []

ANone: Yes, incorporating FMA into polymers with stimuli-responsive units allows for the creation of materials with tunable properties. [, ] For example, a star copolymer containing FMA, thermo-responsive poly(N-isopropylacrylamide), and potassium ion-recognizing benzo-18-crown-6-acrylamide exhibited controlled aggregation and fluorescence modulation in response to temperature and potassium ion concentration changes. []

ANone: Characterization techniques for FMA-containing materials often include Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and fluorescence spectroscopy. [, , , , , , ] These techniques provide information on the polymer structure, molecular weight, morphology, optical properties, and functionality.

ANone: The combination of FMA's fluorescence and its ability to be incorporated into nanomaterials makes it suitable for biosensing applications. [, ] For example, FMA-based polymeric nanoparticles have demonstrated potential as highly sensitive optical biosensors for detecting bovine serum albumin. []

ANone: Yes, FMA's fluorescence properties are suitable for time-resolved fluorescence spectroscopy, enabling the development of highly sensitive detection methods. [] Specifically, Fluo-nanoMIPs, nanoparticles incorporating FMA, were successfully employed in time-resolved fluorescence spectroscopy for the ultralow detection of serum albumin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.